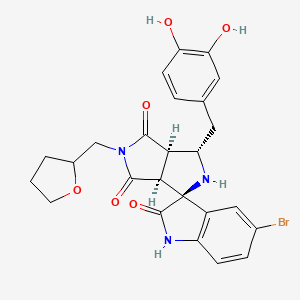
C23H24Fno2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine include:
- 2-[4-(2-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-b]pyridin-3-yl]pentanoic acid .
- 2-(4-tert-Butylphenoxy)-N-(4-fluorophenyl)-N-(2-thienylmethyl)acetamide .
- 3-[(Cyclohexylsulfanyl)methyl]-N-(5-fluoro-2-methylphenyl)-1-benzofuran-2-carboxamide .
Uniqueness
The uniqueness of 1-[2-(4-fluorophenoxy)ethyl]-4-[4-(3-thienyl)phenoxy]piperidine lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it valuable for targeted research and applications where similar compounds may not be as effective .
Properties
Molecular Formula |
C23H24FNO2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-propylacetamide |
InChI |
InChI=1S/C23H24FNO2S/c1-4-11-25-23(26)14-21-15(2)20(19-10-7-17(24)13-22(19)21)12-16-5-8-18(9-6-16)28(3)27/h5-10,12-13H,4,11,14H2,1-3H3,(H,25,26)/b20-12+ |
InChI Key |
FWUCKECVFCUPCY-UDWIEESQSA-N |
Isomeric SMILES |
CCCNC(=O)CC1=C(/C(=C\C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C |
Canonical SMILES |
CCCNC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-, methyl ester](/img/structure/B12617623.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[bis(2-methoxyphenyl)phosphane]](/img/structure/B12617646.png)
![3-[(Diethoxyphosphoryl)methyl]-4,5-dihydro-1,2-oxazole-4,5-dicarboxylic acid](/img/structure/B12617648.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
